4-Ethylpyrrolidin-3-ol

MTAP inhibition Transition-state analogue Cancer target

4-Ethylpyrrolidin-3-ol (CAS 1423027-06-8, molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol) is a chiral pyrrolidine derivative bearing hydroxyl and ethyl substituents at the C-3 and C-4 positions, respectively. It serves as a critical synthetic intermediate in the construction of DADMe-Immucillin transition-state analogue inhibitors targeting 5′-methylthioadenosine phosphorylase (MTAP) and 5′-methylthioadenosine nucleosidase (MTAN), enzymes implicated in cancer and bacterial virulence.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1423027-06-8
Cat. No. B1524072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylpyrrolidin-3-ol
CAS1423027-06-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1CNCC1O
InChIInChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3
InChIKeyZIXJBZRHEOKPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylpyrrolidin-3-ol (CAS 1423027-06-8): Chiral Pyrrolidine Building Block for Transition-State Analogue Inhibitor Synthesis


4-Ethylpyrrolidin-3-ol (CAS 1423027-06-8, molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol) is a chiral pyrrolidine derivative bearing hydroxyl and ethyl substituents at the C-3 and C-4 positions, respectively. It serves as a critical synthetic intermediate in the construction of DADMe-Immucillin transition-state analogue inhibitors targeting 5′-methylthioadenosine phosphorylase (MTAP) and 5′-methylthioadenosine nucleosidase (MTAN), enzymes implicated in cancer and bacterial virulence [1]. The compound is commercially manufactured at ≥95% purity and is utilized in medicinal chemistry and chemical biology research .

Why Generic 4-Alkylpyrrolidin-3-ol Analogs Cannot Substitute for 4-Ethylpyrrolidin-3-ol in MTAP/MTAN Inhibitor Programs


In the DADMe-Immucillin inhibitor series, the length of the 4-alkyl substituent on the pyrrolidine ring fundamentally dictates both target enzyme potency and selectivity between bacterial MTAN and human MTAP. The 4-ethyl analog (Et-DADMe-Immucillin, derived from 4-ethylpyrrolidin-3-ol) confers a 6-fold competitive preference for human MTAP over E. coli MTAN based on Km/Ki ratios—a selectivity profile that is inverted with the 4-butyl analog, which favors bacterial MTAN by nearly 2 orders of magnitude [1]. Simple substitution with 4-methyl, 4-propyl, or 4-butyl building blocks yields inhibitors with substantially different biological profiles, making the 4-ethyl building block the specific choice when balanced dual-target potency or human MTAP preference is desired [2].

4-Ethylpyrrolidin-3-ol: Quantitative Differentiation Evidence Against In-Class 4-Alkyl Analogs


Human MTAP Affinity: 4-Ethyl vs. 4-Butyl vs. 4-Methyl DADMe-Immucillin Inhibitor Comparison

The DADMe-Immucillin conjugate derived from 4-ethylpyrrolidin-3-ol (Et-DADMe-Immucillin, (±)-28) inhibits human MTAP with a Ki of 1.7 nM (racemate; enantiopure (3R,4S)-69 binds tighter). In the same study, the 4-butyl analog (Bu-DADMe-Immucillin, (±)-29) showed Ki = 0.8 nM against human MTAP—only ~2-fold more potent. However, the 4-butyl analog displays dramatically tighter binding to bacterial E. coli MTAN (Ki* = 9 pM), whereas the 4-ethyl analog exhibits a moderated MTAN Ki of 0.84 nM, yielding a human MTAP selectivity advantage for the ethyl congener [1]. The 4-methyl analog, tested in a separate study, shows a Ki of 640 pM (0.64 nM) against a bacterial nucleosidase, suggesting even stronger bacterial target bias [2].

MTAP inhibition Transition-state analogue Cancer target

Human MTAP vs. Bacterial MTAN Selectivity Ratio: Quantified Preference of 4-Ethyl Over 4-Butyl

Using Km/Ki ratios as a measure of competitive inhibitor potency relative to endogenous substrate, Et-DADMe-Immucillin (from 4-ethylpyrrolidin-3-ol) exhibits Km/Ki values of 512 for E. coli MTAN and 3105 for human MTAP—a 6-fold preference for the human enzyme. In contrast, the 4-butyl analog shows the opposite trend: it binds E. coli MTAN with femtomolar affinity (Ki* = 9 pM) and the human MTAP Ki/Km ratio favors the bacterial target. This inversion of selectivity is a direct consequence of the 4-alkyl chain length, with the ethyl group occupying a steric and hydrophobic optimum for the human MTAP active site [1].

Enzyme selectivity MTAP/MTAN discrimination Therapeutic window

Stereochemical Requirement: Trans Configuration Essential for Biological Activity

The trans configuration of the 3-hydroxyl and 4-ethyl substituents is mandatory for potent MTAP/MTAN inhibition. The J Med Chem 2010 study confirmed stereochemistry by ¹³C NMR: the C-3 resonance for trans-Et-DADMe-Immucillin (±)-28 appears at 77.7 ppm, whereas the cis isomer (±)-74 shows the C-3 resonance at 72.5 ppm—a diagnostic 5.2 ppm downfield shift confirming trans geometry. Biological evaluation demonstrated that only the trans isomer exhibits low-nanomolar inhibition; the cis analog has not been reported as active. Single enantiomer (3R,4S)-69 shows higher potency than the racemic trans mixture [1]. This stereochemical stringency means that procurement of the correct trans (or (3R,4S)-enantiomer) form of 4-ethylpyrrolidin-3-ol is non-negotiable for synthesizing biologically active DADMe-Immucillins.

Stereochemistry Structure-activity relationship Chiral building block

Chiral Building Block Purity: Commercial Availability at ≥95% vs. Alternative Sources

4-Ethylpyrrolidin-3-ol (CAS 1423027-06-8) is commercially supplied at ≥95% purity by multiple vendors including AKSci (Catalog 7780DL) and Enamine (Catalog EN300-120462), with Sigma-Aldrich listing 95% purity (liquid form) sourced from Enamine . In contrast, the cis isomer (CAS 1242167-06-1) and the enantiopure (3S,4R) form (CAS 1821752-24-2) are available as separate catalog items from specialist vendors, with purities also specified at 95% . The discrete availability of trans vs. cis and individual enantiomers enables researchers to procure the exact stereoisomer required for their target application, avoiding the risk of diastereomeric or enantiomeric contamination that could compromise inhibitor potency.

Chemical procurement Building block quality Reproducibility

Physicochemical Profile: Molecular Weight and cLogP Differentiate 4-Ethyl from Higher Alkyl Homologs

4-Ethylpyrrolidin-3-ol (MW 115.17 g/mol, molecular formula C₆H₁₃NO) occupies a specific physicochemical space that distinguishes it from its 4-methyl (MW 101.15) and 4-propyl (MW 129.20) homologs. In the context of the DADMe-Immucillin series, the 4-ethyl substituent contributes exactly two methylene units to the inhibitor scaffold, providing a calculated logP increment of approximately +1.0 relative to the 4-methyl analog and -0.5 relative to the 4-propyl analog. This positions the 4-ethyl compound at a physicochemical midpoint within the alkyl series, which correlates with its intermediate properties in both MTAN and MTAP binding—the 4-methyl analog shows stronger bacterial bias (Ki = 640 pM vs. bacterial nucleosidase [1]), while the 4-butyl analog shows stronger human MTAP absolute affinity but dramatically enhanced bacterial MTAN binding. The 4-ethyl compound thus represents the optimal balance for human MTAP selectivity [2].

Physicochemical properties Drug-likeness Fragment-based design

4-Ethylpyrrolidin-3-ol: High-Value Research and Procurement Application Scenarios


Synthesis of Human MTAP-Selective Transition-State Analogue Inhibitors for Anti-Cancer Target Validation

Use 4-ethylpyrrolidin-3-ol (trans racemate, CAS 1423027-06-8) as the chiral pyrrolidine subunit for Mannich coupling with 9-deazaadenine to generate Et-DADMe-Immucillin (±)-28. This inhibitor exhibits a Ki of 1.7 nM against human MTAP and demonstrates a 6-fold human MTAP selectivity over bacterial MTAN (Km/Ki ratio of 3105 vs. 512). This selectivity profile, validated in the J Med Chem 2010 paper [1], makes the resulting inhibitor suitable for cellular target engagement studies in MTAP-deficient cancer models where sparing of bacterial MTAN orthologs is desired. The enantiopure (3R,4S) form provides even greater potency and should be used when absolute stereochemical purity is required.

Structure-Activity Relationship (SAR) Studies Differentiating 4-Alkyl Chain Length Effects on Enzyme Selectivity

Procure 4-ethylpyrrolidin-3-ol alongside its 4-methyl, 4-propyl, and 4-butyl homologs as a congeneric series to systematically map the alkyl chain length dependence of MTAP and MTAN inhibition. The 4-ethyl compound is the critical midpoint in this series, providing the reference point where human MTAP selectivity is maximized (6-fold over MTAN) [1]. The 4-methyl analog (Ki = 640 pM against bacterial nucleosidase [2]) and the 4-butyl analog (MTAN Ki* = 9 pM, MTAP Ki = 0.8 nM [1]) serve as lower and upper boundaries, respectively, enabling precise pharmacophore modeling of the 5′-alkyl binding pocket.

Chiral Pool Synthesis of Enantiopure Pyrrolidine-Containing Bioactive Scaffolds

Employ enantiopure (3R,4S)-4-ethylpyrrolidin-3-ol (prepared via asymmetric 1,3-dipolar cycloaddition [1]) as a versatile chiral building block for the construction of complex pyrrolidine-containing alkaloids, peptidomimetics, or enzyme inhibitors beyond the Immucillin series. The trans relationship of the 3-hydroxyl and 4-ethyl groups, confirmed by the diagnostic ¹³C NMR C-3 resonance at 77.7 ppm [1], provides a rigid stereochemical scaffold that can be elaborated through the secondary hydroxyl and pyrrolidine nitrogen functionalities. Commercial availability of the racemic trans material (CAS 1423027-06-8) at ≥95% purity enables initial route scouting before committing to enantiopure synthesis.

Bacterial Quorum Sensing Disruption Research Using 4-Ethyl-Derived MTAN Inhibitors

For research programs targeting bacterial virulence through MTAN inhibition, 4-ethylpyrrolidin-3-ol serves as the precursor to Et-DADMe-Immucillin, which inhibits E. coli MTAN with a Ki of 0.84 nM [1]. While the 4-butyl analog provides tighter MTAN binding (Ki* = 9 pM), the 4-ethyl inhibitor offers the advantage of balanced dual MTAN/MTAP activity, making it useful as a comparator compound in selectivity profiling panels. This scenario applies specifically to anti-virulence research against Gram-negative pathogens where MTAN-dependent quorum sensing pathways are targeted.

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